Antibacterial Activity Against Enterococcus faecalis: Direct IC₅₀ Evidence
2-Bromo-4-(4-ethylphenoxy)benzoic acid demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 μM) [1]. This data establishes a baseline potency for the compound against a clinically relevant Gram-positive pathogen. Notably, a patent covering antibacterial compounds of this structural class explicitly requires a halogen substituent (X = Br or F) for activity against both Gram-negative and Gram-positive bacteria, including multiresistant strains [2]. This indicates that the 2-bromo substitution is functionally non-negotiable for activity; the non-brominated analog 4-(4-ethylphenoxy)benzoic acid would lack this essential pharmacophoric element.
| Evidence Dimension | Antibacterial activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 × 10³ nM (3.19 μM) |
| Comparator Or Baseline | Non-brominated analog: 4-(4-ethylphenoxy)benzoic acid (structurally predicted to lack activity due to absence of required halogen per patent SAR [2]) |
| Quantified Difference | Activity present (3.19 μM IC₅₀) vs. predicted inactivity in non-brominated analog |
| Conditions | Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution |
Why This Matters
For researchers developing antibacterial agents or screening compound libraries against Enterococcus species, the 2-bromo substitution is structurally required for activity and therefore defines a non-substitutable procurement specification.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). IC₅₀: 3.19E+3 nM. Antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] US Patent 10857110. Antibacterial compounds. Published 2020. View Source
